3-benzyl-6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-benzyl-6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN7O2/c21-14-8-13(6-7-15(14)22)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-4-2-1-3-5-12/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJSGUOHNYMYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , also known as F830-0759, is a complex organic molecule that has garnered attention for its potential biological activities. This article summarizes the biological properties of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes multiple functional groups conducive to diverse biological activities. The presence of the triazole and oxadiazole moieties is particularly significant as these structures are often associated with various pharmacological effects.
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole and triazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The introduction of halogen substituents such as bromine and fluorine has been linked to enhanced antimicrobial activity due to increased lipophilicity and better interaction with microbial membranes.
Anticancer Potential
Several studies suggest that compounds with similar structural features can inhibit cancer cell proliferation. The triazolo-pyrimidine scaffold has been noted for its ability to interfere with cellular signaling pathways involved in cancer progression. Specific analogs of triazolopyrimidines have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
Enzyme Inhibition
The compound's structural components suggest potential inhibition of key enzymes. For example, oxadiazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases . This activity could position the compound as a candidate for further research in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of related compounds against a panel of pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that compounds similar to F830-0759 showed significant cytotoxicity with IC50 values in the low micromolar range, suggesting a strong potential for anticancer applications .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds incorporating oxadiazole and triazole functionalities. For instance:
- Mechanism-Based Approaches : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity through the inhibition of thymidine phosphorylase, which is crucial for tumor growth and metastasis . The compound may similarly inhibit this enzyme, leading to reduced cancer cell proliferation.
- Case Studies : In one study, various oxadiazole derivatives were synthesized and evaluated against breast cancer cell lines (MCF-7). These derivatives showed potent inhibitory effects compared to standard chemotherapeutics . The specific incorporation of the triazole moiety in our compound could enhance this activity further by improving binding affinity to target proteins.
Neuroprotective Effects
Another promising application of this compound lies in neuroprotection. Compounds containing oxadiazole and triazole scaffolds have been reported to exhibit multifunctional inhibitory profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's .
- Research Findings : A study demonstrated that certain oxadiazole derivatives inhibited AChE with IC50 values in the nanomolar range. This suggests that our compound could potentially serve as a lead for developing new neuroprotective agents .
Antimicrobial Properties
The diverse structure of the compound also positions it as a candidate for antimicrobial applications. Recent literature has shown that similar triazole-containing compounds possess significant antibacterial and antifungal activities .
- Potential Mechanisms : The mechanism of action may involve disruption of microbial cell wall synthesis or interference with nucleic acid synthesis due to the presence of nitrogen-rich heterocycles.
Summary of Biological Activities
| Activity Type | Compound Type | Reference | Observed Effect |
|---|---|---|---|
| Anticancer | Oxadiazole Derivatives | PMC9963071 | Inhibition of thymidine phosphorylase |
| Neuroprotective | Triazole Derivatives | ACS Omega | AChE inhibition |
| Antimicrobial | Triazole Compounds | RSC Advances | Significant antibacterial activity |
Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Oxadiazole moiety | Enhances anticancer activity |
| Triazole ring | Improves neuroprotective effects |
| Bromine and Fluorine substitutions | Increases lipophilicity and bioactivity |
Comparison with Similar Compounds
Key Differences :
- The 5-phenoxy group in the analog may engage in hydrogen bonding, absent in the target compound.
Compounds with 1,2,4-Oxadiazole Moieties
Example: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives
Key Differences :
- The benzo[b][1,4]oxazinone core in derivatives may confer distinct electronic properties compared to the triazolopyrimidinone core.
Triazinoindole Derivatives with Halogenated Substituents
Example: 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
Key Differences :
- The triazinoindole core’s extended π-system may enhance DNA intercalation, whereas the triazolopyrimidinone core is more compact, favoring enzyme active sites.
- Fluorine in the target compound could improve metabolic stability over bromine-only analogs .
Data Tables
Table 2: Functional Group Impact
Research Findings and Implications
- Structural Flexibility: The triazolopyrimidinone core accommodates diverse substituents, enabling tuning of electronic and steric properties for target-specific applications .
- Halogen Effects : The 3-bromo-4-fluorophenyl group in the target compound offers a balance of electron withdrawal and metabolic stability, outperforming analogs with single halogens .
- Synthetic Robustness : Methods using Cs$ _2 $CO$ _3 $/DMF () are adaptable to the target compound’s synthesis, suggesting scalability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?
- Methodology : Multi-step synthesis involving cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition for triazole formation) and nucleophilic substitution for oxadiazole coupling. Purification via column chromatography followed by recrystallization.
- Validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and HPLC with UV detection (≥95% purity threshold). Reference structural analogs in and for reaction optimization .
Q. Which techniques are critical for structural characterization of this compound?
- X-ray crystallography : Single-crystal growth via slow evaporation (solvent: DCM/hexane). Data collection using SHELX (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm regiochemistry .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to assign proton environments, with DEPT-135 for carbon hybridization. Compare shifts to triazolo-pyrimidine analogs in and .
Q. What are the primary biomedical research applications of this compound?
- Applications : Target kinase inhibition (e.g., EGFR or CDK inhibitors) due to triazolo-pyrimidine core. Assess binding via molecular docking (AutoDock Vina) and validate with enzymatic assays (IC₅₀ determination). Reference for similar scaffolds in drug discovery .
Advanced Research Questions
Q. How can hydrogen bonding networks and supramolecular packing be analyzed in the crystal lattice?
- Methodology : Perform Hirshfeld surface analysis (CrystalExplorer) on X-ray data to quantify intermolecular interactions (e.g., C–H⋯N, N–H⋯O). Identify motifs like R₂²(8) rings ( ) and compare packing diagrams to related structures in .
Q. What computational strategies are suitable for studying electronic properties and reactivity?
- DFT Studies : Optimize geometry at B3LYP/6-311G(d,p) level (Gaussian 16). Calculate HOMO-LUMO gaps, electrostatic potential (MEP) maps, and Mulliken charges to predict nucleophilic/electrophilic sites. Reference for protocol validation .
Q. How should researchers resolve contradictions in reported crystallographic data (e.g., bond length discrepancies)?
- Approach : Cross-validate using neutron diffraction (for H-atom positions) or synchrotron XRD. Compare thermal ellipsoid models and apply R-factor analysis. Use SHELXL’s TWIN/BASF commands for twinned crystals ( ) .
Q. What experimental design principles apply to stability studies under varying pH/temperature?
- Design : Use accelerated stability testing (ICH Q1A guidelines) with HPLC monitoring. For environmental fate, apply OECD 106 batch experiments (aqueous/organic phases) to assess hydrolysis pathways ( ) .
Q. How can thermodynamic properties (e.g., entropy, heat capacity) be experimentally determined?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
